Chemical structure and physical properties of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
Chemical structure and physical properties of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
An In-depth Technical Guide to 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
Introduction
The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1] Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. As a saturated oxygen-containing heterocycle, the THP ring system is considered a "privileged scaffold" in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1] This guide focuses on a key functionalized building block, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (CAS: 101691-94-5), a compound designed for the efficient introduction of the 4-methyl-tetrahydropyran core into target structures. The presence of the iodomethyl group provides a highly reactive handle for synthetic elaboration, making this reagent a valuable intermediate for researchers in drug discovery and synthetic organic chemistry.
Chemical Identity and Physical Properties
Proper identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting. The key identifiers and properties for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- are summarized below.
| Property | Value | Source(s) |
| CAS Number | 101691-94-5 | [2][3] |
| Molecular Formula | C₆H₁₁IO | [2] |
| Molecular Weight | 226.06 g/mol | [2] |
| IUPAC Name | 4-(iodomethyl)oxane | [3] |
| Synonyms | 4-(Iodomethyl)tetrahydropyran, (4-Tetrahydropyranyl)methyl iodide | [2] |
| Appearance | Clear colorless to light yellow/brown liquid | [3] |
| Boiling Point | 229.1 ± 13.0 °C (Predicted) | [2] |
| Density | 1.645 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Store in freezer (-20°C), sealed in dry conditions, and protected from light. | [2] |
Synthesis Protocol
The most direct and efficient synthesis of 4-(iodomethyl)tetrahydro-2H-pyran involves a nucleophilic substitution reaction, specifically the Finkelstein reaction. This method transforms a more readily available precursor, typically a mesylate or tosylate, into the desired iodide.
Reaction Scheme
Methodology: Finkelstein Reaction
This protocol is adapted from established procedures for the synthesis of alkyl iodides from mesylates.[2]
Step 1: Reaction Setup
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(methanesulfonyloxymethyl)tetrahydropyran (1.0 eq).
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Add sodium iodide (NaI, 2.0-2.5 eq) to the flask.
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Add acetone as the solvent to create a suspension (approx. 10 mL per gram of mesylate).
Step 2: Reflux
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Heat the reaction mixture to reflux (the boiling point of acetone, ~56°C).
-
Maintain the reflux with vigorous stirring for 4 to 16 hours.
-
Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The insolubility of the sodium mesylate byproduct in acetone drives the reaction to completion according to Le Châtelier's principle. If the reaction stalls, the addition of more sodium iodide may be required.[2]
Step 3: Workup and Isolation
-
Cool the mixture to room temperature and filter to remove the precipitated sodium mesylate byproduct.
-
Wash the collected solid with a small amount of fresh acetone.[2]
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Partition the resulting residue between diethyl ether and water.[2]
-
Separate the layers and extract the aqueous phase again with diethyl ether.
-
Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a final wash with water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 4-(iodomethyl)tetrahydro-2H-pyran.[2]
Spectroscopic Characterization
While experimental spectral data for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is not widely available in the public domain, its structure allows for the reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. A commercial supplier notes that the infrared spectrum conforms to the expected structure.[3][4]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.95 - 3.85 | m | 2H | -O-CH₂ - (axial) |
| ~ 3.40 - 3.30 | m | 2H | -O-CH₂ - (equatorial) |
| ~ 3.15 | d | 2H | -CH₂ -I |
| ~ 1.80 - 1.65 | m | 1H | -CH -CH₂I |
| ~ 1.65 - 1.55 | m | 2H | Ring -CH₂ - (axial) |
| ~ 1.40 - 1.25 | m | 2H | Ring -CH₂ - (equatorial) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 68.0 | -O-C H₂- |
| ~ 38.0 | C H-CH₂I |
| ~ 32.5 | Ring -C H₂- |
| ~ 10.0 | -C H₂-I |
Predicted Mass Spectrometry (MS)
| m/z | Interpretation |
| 226 | [M]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 99 | [M-I]⁺ (Loss of iodine radical) |
| 85 | [C₅H₉O]⁺ (Tetrahydropyran-4-yl-methyl cation) |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 2950 - 2850 | C-H (sp³) stretching |
| 1100 - 1050 | C-O-C (ether) stretching |
| ~ 1200 | C-I stretching |
Chemical Reactivity and Applications
The synthetic utility of 4-(iodomethyl)tetrahydro-2H-pyran is primarily derived from the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution (Sₙ2) Reactions
The primary alkyl iodide structure is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the tetrahydropyran-4-ylmethyl group to various molecular scaffolds.
Potential Applications in Drug Development:
-
Linker Chemistry: The compound can be used to install a flexible, hydrophilic linker between a pharmacophore and another molecular entity, such as a targeting moiety or a payload in an antibody-drug conjugate (ADC).
-
Scaffold Decoration: Reaction with nucleophiles such as amines, thiols, or alkoxides on a core drug scaffold allows for the exploration of structure-activity relationships (SAR) by introducing the THP group, potentially improving solubility, cell permeability, or metabolic profile.
-
Synthesis of Complex Molecules: It serves as a key intermediate for building more complex heterocyclic systems where the THP ring is a required structural component. The tetrahydropyran ring system is a core component of numerous approved drugs, highlighting the importance of building blocks like this in pharmaceutical research.[1]
Safety and Handling
Hazard Identification:
-
Signal Word: Danger[2]
-
Hazard Statements: Causes severe skin burns and eye damage.[2]
-
GHS Pictogram: GHS05 (Corrosion)[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.
Conclusion
2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is a valuable and highly reactive synthetic intermediate. Its straightforward synthesis via the Finkelstein reaction and the versatile reactivity of its primary iodide functionality make it an important tool for medicinal chemists and researchers. The ability to readily introduce the beneficial tetrahydropyran scaffold allows for the systematic modification of lead compounds, aiding in the optimization of pharmacokinetic and pharmacodynamic properties critical to the drug development process. Proper handling with appropriate safety precautions is essential due to its corrosive nature.
References
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4-(Iodomethyl)tetrahydro-2H-pyran 97%. (n.d.). AiFChem, an Xtalpi Company. Retrieved from [Link]
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